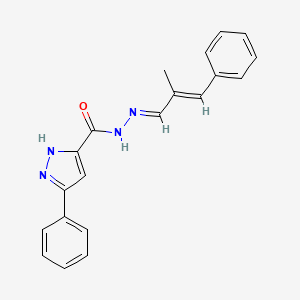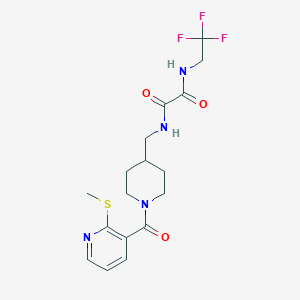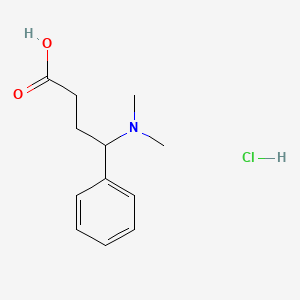
(E)-N'-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with (E)-2-methyl-3-phenylacrolein. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, similar hydrazone compounds are often synthesized using batch or continuous flow reactors. These methods allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial drugs.
Medicine
In medicine, (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. In anticancer research, the compound may induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-4-carbohydrazide
- (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-3-carbohydrazide
Uniqueness
The uniqueness of (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications in scientific research and industry.
Propriétés
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-15(12-16-8-4-2-5-9-16)14-21-24-20(25)19-13-18(22-23-19)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23)(H,24,25)/b15-12+,21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIWMOOCCJKAEY-XBPMTVKWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B2611771.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2611772.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2611778.png)

![N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2611780.png)
![(4-Methylthiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2611781.png)

![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B2611783.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2611784.png)
![N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2611785.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2611787.png)
